1,1-Dichloro-1,2,3,3,3-pentafluoropropane

概述

描述

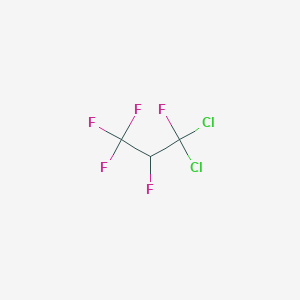

1,1-Dichloro-1,2,3,3,3-pentafluoropropane is a colorless, odorless liquid that is nonflammable. It is a fluorinated organic compound with the chemical formula C3HCl2F5. This compound is slightly soluble in water and is known for its chemical inertness in many situations .

准备方法

1,1-Dichloro-1,2,3,3,3-pentafluoropropane can be synthesized through various methods. One common industrial production method involves the reaction of dichlorofluoromethane with tetrafluoroethylene . This reaction typically requires specific conditions to ensure the desired product is obtained efficiently.

化学反应分析

1,1-Dichloro-1,2,3,3,3-pentafluoropropane is chemically inert in many situations but can react violently with strong reducing agents such as very active metals. It also undergoes oxidation with strong oxidizing agents and can react under extreme temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Aerospace Industry

1,1-Dichloro-1,2,3,3,3-pentafluoropropane has been utilized as a cleaning agent in the aerospace sector. Its effectiveness as a solvent for cleaning oxygen breathing systems has made it a preferred choice for organizations like NASA and the U.S. Department of Defense. This compound serves as an interim replacement for chlorofluorocarbons (CFCs) that were phased out due to environmental concerns following the Montreal Protocol .

Key Features :

- Effective in cleaning propulsion systems.

- Non-reactive with oxygen.

- Less toxic compared to previous CFC alternatives.

Cleaning Agents

Historically, this compound has served as a replacement for ozone-depleting substances in various cleaning applications. Its stability and non-flammability make it suitable for use in sensitive environments such as electronics manufacturing and aerospace maintenance.

Comparison of Cleaning Agents :

| Cleaning Agent | Ozone Depletion Potential | Global Warming Potential | Applications |

|---|---|---|---|

| HCFC-225eb | 0.03 | 525 | Aerospace cleaning systems |

| CFC-113 | 0.8 | 1,300 | Legacy cleaning agent |

| HCFC-141b | 0.11 | 725 | Industrial cleaning |

Refrigeration

Although primarily recognized for its cleaning capabilities, this compound has also been explored for use as a refrigerant. Its properties allow it to function effectively in refrigeration systems while adhering to regulations aimed at reducing ozone depletion.

Case Study 1: NASA's Use of HCFC-225eb

NASA adopted HCFC-225eb for cleaning oxygen systems after the phase-out of CFCs. The compound demonstrated superior performance in removing contaminants without reacting adversely with system materials or oxygen .

Case Study 2: Environmental Impact Assessment

Research indicates that while HCFC-225eb is less harmful than its predecessors regarding ozone depletion and global warming potential, its long-term effects on the environment are still under scrutiny. The compound is subject to degradation by hydroxyl radicals in the atmosphere with an estimated half-life of about 4.9 years .

作用机制

The mechanism by which 1,1-Dichloro-1,2,3,3,3-pentafluoropropane exerts its effects is primarily through its chemical inertness. It does not readily react with other substances under normal conditions, which makes it useful as a solvent and cleaning agent in various industrial applications .

相似化合物的比较

1,1-Dichloro-1,2,3,3,3-pentafluoropropane can be compared to similar compounds such as 1,3-Dichloro-1,1,2,2,3-pentafluoropropane. Both compounds are fluorinated organic compounds with similar chemical properties, but they differ in their specific molecular structures and reactivity. 1,3-Dichloro-1,1,2,2,3-pentafluoropropane is also used as a cleaning agent in the aerospace and electronics industries .

生物活性

1,1-Dichloro-1,2,3,3,3-pentafluoropropane (also known as HCFC-225eb) is a hydrochlorofluorocarbon that has been studied for its biological activity, particularly in relation to its toxicity and potential health effects. This article synthesizes findings from various research studies and provides an overview of the compound's biological activity.

Chemical Identifier:

- CAS Number: 111512-56-2

- Molecular Formula: C₃HCl₂F₅

- Boiling Point: 50.4°C

- Density: 1.5564 g/cm³

Reactivity:

this compound is generally considered chemically inert but can react with strong reducing agents and oxidizing agents under extreme conditions .

Toxicological Profile

Acute Toxicity:

Research indicates that this compound has low acute toxicity. Inhalation studies have shown that exposure to high concentrations can lead to respiratory irritation and potential central nervous system effects .

Chronic Toxicity:

Long-term exposure studies in rats revealed that the primary concern is the development of myocarditis at high concentrations (50,000 ppm) during prolonged inhalation . Histopathological evaluations showed increased incidence of diffuse myocarditis characterized by inflammatory cell infiltration and degeneration of myocardial fibers. However, this condition is considered rare among hydrofluorocarbons following repeated exposure .

Biotransformation and Metabolism

The metabolism of this compound involves cytochrome P450 enzymes which facilitate its biotransformation into various metabolites. Notably:

- The major metabolite identified is 3,3,3-trifluoropropionic acid , which has been linked to cardiotoxicity .

- Studies utilizing rat liver microsomes demonstrated that this compound undergoes oxidation processes similar to other halogenated hydrocarbons .

Study on Cardiotoxicity

A significant study investigated the cardiotoxic effects of this compound in rats exposed to varying concentrations. The findings indicated:

- At high exposure levels (50,000 ppm), there was a notable increase in myocarditis cases.

- The study concluded that while myocarditis was observed at high doses, it did not correlate with the presence of histopathological lesions typical for other toxic compounds .

Environmental Impact Assessment

An environmental hazard assessment highlighted that while the compound is effective as a cleaning agent in industrial applications (aerospace and electronics), its potential for ozone depletion and bioaccumulation raises concerns regarding its environmental impact .

Summary of Biological Activity Findings

| Property | Finding |

|---|---|

| Acute Toxicity | Low; respiratory irritation at high concentrations |

| Chronic Toxicity | Myocarditis observed at high exposure levels |

| Metabolite | 3,3,3-trifluoropropionic acid linked to cardiotoxicity |

| Environmental Concerns | Potential ozone depletion and bioaccumulation risks |

属性

IUPAC Name |

1,1-dichloro-1,2,3,3,3-pentafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl2F5/c4-2(5,7)1(6)3(8,9)10/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YERASKROMPMIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(F)(Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl2F5 | |

| Record name | 1,1-DICHLORO-1,2,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042032 | |

| Record name | 1,1-Dichloro-1,2,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,1-dichloro-1,2,3,3,3-pentafluoropropane is a colorless odorless liquid. Nonflammable. | |

| Record name | 1,1-DICHLORO-1,2,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

111512-56-2 | |

| Record name | 1,1-DICHLORO-1,2,3,3,3-PENTAFLUOROPROPANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18100 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dichloro-1,2,3,3,3-pentafluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111512-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dichloropentafluoropropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111512562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dichloro-1,2,3,3,3-pentafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-DICHLOROPENTAFLUOROPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1S9T81I85Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。